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Compound of Interest

Compound Name: Trifluoronitrosomethane

Cat. No.: B1596166 Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationships that govern the toxicity of N-nitroso compounds is paramount. This guide

provides a comprehensive comparison of the toxicological profiles of fluorinated and non-

fluorinated nitroso compounds, supported by experimental data, detailed methodologies, and

mechanistic insights.

The introduction of fluorine into organic molecules can dramatically alter their physicochemical

properties and biological activity. In the context of N-nitroso compounds, a class of potent

mutagens and carcinogens, fluorination has been investigated as a strategy to modulate their

toxicity. This guide delves into the comparative toxicity of these two classes of compounds,

presenting key data on their acute toxicity, carcinogenicity, and genotoxicity.

Data Presentation: A Comparative Overview of
Toxicity
The following tables summarize the available quantitative data to facilitate a direct comparison

between fluorinated and non-fluorinated nitroso compounds.

Table 1: Acute Toxicity Data (LD50)
The LD50 value, the dose required to cause mortality in 50% of a test population, is a key

indicator of acute toxicity.
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Compound
Chemical
Structure

Species Route
LD50
(mg/kg)

Reference

Non-

Fluorinated

N-

Nitrosodiethyl

amine

(NDEA)

C4H10N2O Rat Oral 220 - 280 [1][2]

Mouse Oral 200 [3]

N-

Nitrosodibutyl

amine

(NDBA)

C8H18N2O Rat Oral 1200 [2]

Hamster Oral 2150 [4]

Fluorinated

N-Nitroso-

(2,2,2-

trifluoroethyl)

ethylamine

(F-3-NDEA)

C4H7F3N2O Rat - Not available

N-Nitroso-

bis(2,2,2-

trifluoroethyl)

amine

(NDEA-F6)

C4H4F6N2O - -
Biologically

inactive
[5][6]

N-Nitroso-

bis(4,4,4-

trifluorobutyl)

amine

(NDBA-F6)

C8H12F6N2

O
- -

Biologically

inactive
[7]

N-Nitroso-

bis(2,2,3,3,4,

C8H4F14N2

O

- - Biologically

inactive

[5]
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4,4-

heptafluorobu

tyl)amine

(NDBA-F14)

Note: A definitive LD50 value for F-3-NDEA was not found in the searched literature.

Table 2: Carcinogenicity Data (TD50)
The TD50 value represents the chronic dose rate that would cause tumors in 50% of the test

animals that would otherwise have been tumor-free. A lower TD50 value indicates higher

carcinogenic potency.
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Compound Species Route
Target
Organ(s)

TD50
(mg/kg/day)

Reference

Non-

Fluorinated

N-

Nitrosodiethyl

amine

(NDEA)

Rat Oral
Liver,

Esophagus
0.033 [8]

N-

Nitrosodibutyl

amine

(NDBA)

Rat Oral Liver, Bladder Not specified [7]

Fluorinated

N-Nitroso-

(2,2,2-

trifluoroethyl)

ethylamine

(F-3-NDEA)

Rat Oral
Esophagus,

Nasal cavity
0.103 [9]

N-Nitroso-

bis(2,2,2-

trifluoroethyl)

amine

(NDEA-F6)

Rat Oral - Inactive [6]

Note: A specific TD50 value for NDBA in rats was not explicitly stated in the provided search

results, although its carcinogenicity in the liver and bladder is noted.[7]

Table 3: Comparative Genotoxicity of N-
Nitrosodibutylamine (NDBA) and its Fluorinated
Analogues
Genotoxicity was assessed in bacterial reverse mutation assays (Ames test). The ranking of

mutagenic potency varied depending on the bacterial strain used.
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Compound
Salmonella typhimurium
(his+ reversion)

Escherichia coli WP2 (DNA
damage)

N-Nitrosodibutylamine (NDBA) + +++

N-Nitroso(4,4,4-

trifluorobutyl)amine (F3NDBA)
+++ ++

N-Nitrosobis(4,4,4-

trifluorobutyl)amine (F6NDBA)
++ +

N-Nitrosobis(2,2,3,3,4,4,4-

heptafluorobutyl)amine

(F14NDBA)

- -

Ranking: +++ (most potent) > ++ > + > - (inactive). Based on data from Pool et al. (1982).[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of key experimental protocols relevant to the toxicity assessment of

nitroso compounds.

Acute Oral Toxicity (LD50) Determination in Rats
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a

substance when administered orally to rats.

Animal Selection: Young, healthy adult rats of a specific strain (e.g., Wistar or Sprague-

Dawley) are used. Animals are acclimated to the laboratory conditions before the

experiment.[10]

Dose Preparation: The test compound is dissolved or suspended in a suitable vehicle (e.g.,

water, corn oil). A range of doses is prepared.[10]

Administration: The test substance is administered as a single oral dose to groups of animals

via gavage. A control group receives only the vehicle.[10]
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Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a

specified period, typically 14 days.[11]

Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value

is calculated using statistical methods such as the Probit analysis.[12]

Chronic Carcinogenicity (TD50) Study in Rats
This protocol describes a long-term study to assess the carcinogenic potential of a chemical.

Animal Selection and Husbandry: Weanling rats of a specific strain are randomly assigned to

control and treatment groups. They are housed in controlled environmental conditions.

Dose Administration: The test compound is administered to the animals for a significant

portion of their lifespan (e.g., 2 years) through their diet, drinking water, or by gavage.[13]

Multiple dose groups with different concentrations of the test compound are included, along

with a control group.

Clinical Observation and Pathology: Animals are monitored regularly for clinical signs of

toxicity and tumor development. At the end of the study, or upon premature death, a

complete necropsy is performed, and tissues are examined histopathologically for the

presence of tumors.[13]

Data Analysis: The incidence of tumors in each dose group is compared to the control group.

The TD50 value is calculated based on the dose-response relationship for tumor induction.

[14]

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.

Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach

(for adherent cells).
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Compound Treatment: Cells are treated with various concentrations of the test compound

and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

MTT Addition: MTT reagent is added to each well and incubated for a few hours, during

which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple

formazan crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is

added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is

proportional to the number of viable cells.

Mandatory Visualization
Metabolic Activation of N-Nitrosamines and the Impact
of Fluorination
The toxicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome

P450 (CYP) enzymes, primarily through α-hydroxylation. This process generates unstable

intermediates that can alkylate DNA, leading to mutations and carcinogenicity. Fluorination can

significantly influence this metabolic pathway.
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Caption: Metabolic activation pathway of N-nitrosamines and the inhibitory effect of fluorination.

Experimental Workflow for Comparative Toxicity
Assessment
A systematic workflow is essential for the comprehensive evaluation and comparison of the

toxicity of fluorinated and non-fluorinated nitroso compounds.
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Caption: Workflow for the comparative toxicological assessment of nitroso compounds.
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The data presented in this guide indicate that fluorination has a profound impact on the toxicity

of N-nitroso compounds. Strategic placement of fluorine atoms can significantly reduce or even

abolish the toxic and carcinogenic effects of these compounds, primarily by inhibiting their

metabolic activation.

Specifically, perfluorination or trifluorination at the β-position of the alkyl chain, as seen in

NDEA-F6 and NDBA-F14, leads to biologically inactive compounds.[5] This is attributed to the

strong electron-withdrawing nature of fluorine, which hinders the crucial α-hydroxylation step

required for the formation of DNA-reactive electrophiles.[6]

However, the effects of monofluorination are more complex. While it may reduce the overall

carcinogenic potency, as suggested by the higher TD50 value of F-3-NDEA compared to

NDEA, it can also alter the organotropism of the carcinogen. The shift from liver to esophageal

and nasal cavity tumors with F-3-NDEA highlights that fluorination can change the metabolic

profile and subsequent target organ toxicity.[9]

The comparative genotoxicity data in bacterial systems further underscores the nuanced

effects of fluorination, with the mutagenic potency of fluorinated analogs being dependent on

the specific compound and the bacterial strain used for testing.[3]

In conclusion, while fluorination presents a promising strategy for detoxifying N-nitroso

compounds, a thorough and case-by-case toxicological evaluation of each fluorinated analog is

essential. This guide provides a framework and foundational data for researchers engaged in

the design and development of safer chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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